molecular formula C14H19N3O B14797754 2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14797754
M. Wt: 245.32 g/mol
InChI Key: FVIUEHFWTRWVKL-UHFFFAOYSA-N
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Description

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group attached to an amino-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 3-cyanobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyanophenyl group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(4-cyanophenyl)methyl]-N-propan-2-ylpropanamide
  • 2-amino-N-[(2-cyanophenyl)methyl]-N-propan-2-ylpropanamide
  • N-(3-cyanophenyl)-2-methylpropanamide

Uniqueness

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide is unique due to the position of the cyanophenyl group, which can influence its reactivity and binding properties. The specific arrangement of functional groups allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-6-4-5-12(7-13)8-15/h4-7,10-11H,9,16H2,1-3H3

InChI Key

FVIUEHFWTRWVKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)C(C)N

Origin of Product

United States

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